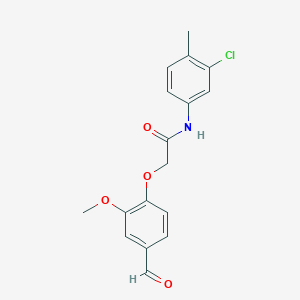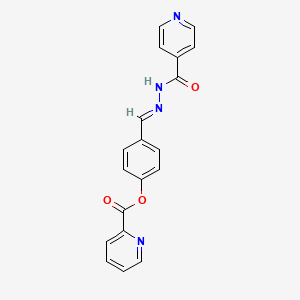
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as CF3 and has been synthesized using different methods. In
Applications De Recherche Scientifique
Metabolic Pathways and Bioactivation
Acetochlor, alachlor, butachlor, and metolachlor, chemically related to N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, undergo complex metabolic activations in liver microsomes of both humans and rats. These activations lead to the formation of potentially carcinogenic compounds through pathways involving initial metabolism to specific intermediates (e.g., CDEPA and CMEPA) followed by further bioactivation to dialkylbenzoquinone imine. This process highlights the intricate metabolic pathways that similar compounds may undergo, suggesting a potential area of investigation for the compound (Coleman et al., 2000).
Environmental Behavior and Degradation
Research on chloroacetamide herbicides like acetochlor and metolachlor provides insights into the environmental fate of related compounds. Studies have documented their adsorption, mobility, and degradation patterns in soil and aquatic environments. These findings underline the importance of understanding the environmental behavior of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide for assessing its potential impact on ecosystems and developing appropriate mitigation strategies (Weber & Peter, 1982).
Potential for Bioremediation
The study of the N-deethoxymethylation of acetochlor by Rhodococcus sp. highlights a potential bioremediation pathway that could be relevant for the compound . Identifying microbial enzymes capable of degrading similar compounds opens avenues for the development of bioremediation technologies to mitigate environmental contamination (Wang et al., 2015).
Anticancer, Anti-inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. These findings suggest that similar structures, including N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, may possess pharmacological properties worthy of further investigation. Such studies could lead to the development of new therapeutic agents (Rani et al., 2014).
Chemoselective Acetylation and Synthesis Applications
The chemoselective acetylation of aminophenols, a process relevant to the synthesis of pharmacological intermediates, underscores the synthetic utility of related acetamide compounds. This methodology could be applicable to the synthesis or modification of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide for the development of pharmaceuticals or other chemical entities (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-3-5-13(8-14(11)18)19-17(21)10-23-15-6-4-12(9-20)7-16(15)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNZXHMIQUTMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2739066.png)



![3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2739078.png)


![2-(4-fluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2739081.png)


![N-(4-Fluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2739085.png)

